molecular formula C19H15N3OS2 B2879064 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone CAS No. 877805-40-8

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone

Cat. No.: B2879064
CAS No.: 877805-40-8
M. Wt: 365.47
InChI Key: JZTBRBFEDBRCJQ-UHFFFAOYSA-N
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Description

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H15N3OS2 and its molecular weight is 365.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

One study outlines the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing a 1,2,3-triazole moiety. These compounds have shown antitrypanosomal activity, indicating their potential in pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Phosphodiesterase 1 Inhibitors

Another research effort led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), which are considered for the treatment of cognitive deficits associated with various diseases, including schizophrenia and Alzheimer's. These inhibitors were designed from a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones (Li et al., 2016).

Antifungal and Antimicrobial Agents

Derivatives synthesized from the base compound have shown potential as antifungal and antimicrobial agents. Specifically, a series of compounds evaluated for inhibition of 15-lipoxygenase demonstrated promising IC50 values, indicating their potential utility in treating fungal infections (Asghari et al., 2016).

Enaminone Derivatives for Heterocyclic Synthesis

The compound's derivatives have been utilized in the synthesis of enaminones, which are critical intermediates for the synthesis of various heterocyclic compounds. These compounds have been explored for their biological and medicinal properties, highlighting the compound's role in the development of new therapeutic agents (Salem et al., 2021).

Inhibitors of cGMP Specific Phosphodiesterase

A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds have shown enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, showcasing the therapeutic potential of derivatives in cardiovascular diseases (Dumaitre & Dodic, 1996).

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-10-18(25-12-16(23)17-8-5-9-24-17)22-19(21-13)15(11-20-22)14-6-3-2-4-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTBRBFEDBRCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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